STIRIPENTOL
Vue d'ensemble
Description
STIRIPENTOL is an organic compound that features a benzodioxole ring attached to a pentenol chain
Méthodes De Préparation
The synthesis of STIRIPENTOL can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with a suitable alkylating agent under basic conditions to introduce the pentenol moiety. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.
Analyse Des Réactions Chimiques
STIRIPENTOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond in the pentenol chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents that can dissolve both the starting materials and the reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
STIRIPENTOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which STIRIPENTOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions with aromatic residues in proteins, while the pentenol chain can form hydrogen bonds with polar groups. These interactions can lead to changes in the conformation and activity of the target molecules .
Comparaison Avec Des Composés Similaires
STIRIPENTOL can be compared with other compounds that contain the benzodioxole ring or similar structural features. Some similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its stimulant properties and use in research on psychoactive substances.
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Another compound with stimulant effects, often studied for its pharmacological properties.
1-(1,3-Benzodioxol-5-yl)-3-(dimethylamino)propan-1-one: Used in research on central nervous system stimulants and their mechanisms of action.
The uniqueness of this compound lies in its specific combination of the benzodioxole ring with the pentenol chain, which imparts distinct chemical and biological properties.
Activité Biologique
Stiripentol (STP) is an anticonvulsant medication primarily used in the treatment of Dravet syndrome, a severe form of epilepsy. Its biological activity is characterized by several mechanisms that enhance GABAergic neurotransmission and modulate ion channels, contributing to its efficacy in reducing seizure frequency. This article provides a comprehensive overview of the biological activity of this compound, including pharmacodynamics, clinical efficacy, and safety profiles based on diverse research findings.
This compound exhibits multiple mechanisms that contribute to its anticonvulsant properties:
- GABAergic Modulation : this compound acts as a direct allosteric modulator of GABA-A receptors. It enhances GABAergic transmission, which is crucial for inhibitory signaling in the brain. Studies have shown that STP increases the activity of both neuronal and recombinant GABA-A receptors at clinically relevant concentrations .
- Ion Channel Interaction : The compound inhibits voltage-gated sodium and calcium channels, which are essential for the propagation of action potentials in neurons. This inhibition helps stabilize neuronal excitability and reduces seizure activity .
- Neuroprotective Effects : Recent findings indicate that this compound enhances the activity of protein-l-isoaspartyl methyltransferase (PIMT), a repair enzyme that protects cells from neurotoxicity by converting altered isoaspartyl residues back to normal aspartyl ones . This mechanism may contribute to its overall neuroprotective effects.
Pharmacokinetics
This compound is well absorbed when administered orally, with a peak plasma concentration (Tmax) typically observed between 1.25 to 2.96 hours post-dose. It has a high protein binding rate (approximately 99%) and is extensively metabolized by various cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The drug undergoes glucuronidation, although specific UGTs involved remain unidentified.
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Absorption | Well absorbed via oral route |
Tmax | 1.25 - 2.96 hours |
Protein Binding | ~99% |
Metabolism | CYP1A2, CYP2C19, CYP3A4 |
Major Metabolic Pathway | Oxidative metabolism (75%) |
Clinical Efficacy
This compound has demonstrated significant efficacy in clinical trials for patients with Dravet syndrome:
- Phase 3 Trials : In two randomized controlled trials involving 64 patients, those receiving this compound showed a ≥50% reduction in generalized tonic-clonic seizure (GTCS) frequency compared to only 7% in the placebo group. Additionally, 38% of patients were free from GTCS after treatment .
- Long-term Outcomes : A study assessing long-term outcomes indicated that approximately 50% of patients experienced a significant reduction in seizure frequency when this compound was used as part of unrestricted polytherapy . The most common adverse effects reported included somnolence, anorexia, and weight loss.
Table 2: Clinical Efficacy Data from Trials
Study Type | Total Patients | % ≥50% Reduction in GTCS | % Seizure-Free |
---|---|---|---|
Phase 3 Trials | 64 | 72% | 38% |
Long-term Follow-up | Varies | ~50% | Not specified |
Safety Profile
The safety profile of this compound has been evaluated through various studies:
- Adverse Events : Commonly reported adverse events include somnolence, anorexia, weight loss, and behavioral changes. In some cases, patients developed pancreatitis when treated concurrently with valproate .
- Drug Interactions : this compound has shown potential for drug-drug interactions due to its inhibition of several CYP enzymes. It inhibits CYP1A2, CYP2B6, CYP2C19, CYP2C8, and CYP3A4 in vitro . However, due to its complex metabolic pathways involving multiple enzymes, significant interactions are less likely compared to drugs metabolized by single pathways.
Case Studies
Recent observational studies have reinforced this compound's efficacy:
- Retrospective Studies : In retrospective analyses involving various cohorts of Dravet syndrome patients treated with this compound as an adjunct therapy to other antiepileptic drugs (AEDs), it was found that up to 77% of patients had a ≥50% reduction in status epilepticus episodes after initiation of treatment .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049068 | |
Record name | Stiripentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-96-4, 137767-55-6 | |
Record name | Stiripentol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49763-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stiripentol [USAN:INN:JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137767556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stiripentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.